molecular formula C12H13FN2O2 B14889301 n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide

n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B14889301
M. Wt: 236.24 g/mol
InChI Key: IMGBRMOMPAQJFW-UHFFFAOYSA-N
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Description

n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group, an oxoethyl linkage, and a fluorobenzamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Cyclopropylamino Intermediate: The initial step involves the preparation of the cyclopropylamino intermediate through the reaction of cyclopropylamine with an appropriate carbonyl compound under controlled conditions.

    Coupling with 4-Fluorobenzoyl Chloride: The cyclopropylamino intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation Products: Oxo derivatives with enhanced reactivity.

    Reduction Products: Amine derivatives with potential biological activity.

    Substitution Products: Diverse derivatives with modified chemical and physical properties.

Scientific Research Applications

n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

  • n-(2-(Cyclopropylamino)-2-oxoethyl)-4-chlorobenzamide
  • n-(2-(Cyclopropylamino)-2-oxoethyl)-4-bromobenzamide
  • n-(2-(Cyclopropylamino)-2-oxoethyl)-4-methylbenzamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and methyl analogs.
  • Chemical Properties: The fluorinated compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications where other analogs may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C12H13FN2O2/c13-9-3-1-8(2-4-9)12(17)14-7-11(16)15-10-5-6-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16)

InChI Key

IMGBRMOMPAQJFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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